5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYGGQXFJDSZLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342713 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41125-75-1 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the One-Pot Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] Specifically, 1,3,4-oxadiazol-2(3H)-one derivatives are of significant interest in drug discovery programs. This guide provides an in-depth, mechanistically-driven protocol for the efficient one-pot synthesis of a key analogue, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. We move beyond a simple recitation of steps to explore the causal factors behind procedural choices, offering field-proven insights into process optimization and validation. The methodology detailed herein leverages the reaction of 4-methoxybenzoyl hydrazide with triphosgene as a safe and effective phosgene equivalent, ensuring high yields and operational simplicity suitable for both research and scale-up applications.

Introduction: The Strategic Value of the 1,3,4-Oxadiazol-2(3H)-one Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts favorable pharmacokinetic properties, including enhanced hydrolytic and metabolic stability.[1][3] This has led to its incorporation into a range of clinically significant agents, from the antiretroviral drug Raltegravir to the antibiotic Furamizole.[1][2] The oxadiazol-2(3H)-one variant, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it a privileged scaffold for designing targeted therapeutics.

The choice of the 4-methoxyphenyl substituent is strategic; the methoxy group is an electron-donating moiety that can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets and its metabolic profile.

This guide focuses on a one-pot synthesis, a strategy prized in pharmaceutical development for its inherent efficiency. By combining multiple reaction steps into a single operation without isolating intermediates, one-pot processes reduce solvent waste, minimize purification steps, and often lead to higher overall yields, aligning with the principles of green chemistry.[4]

Core Synthesis Strategy: A Mechanistic Rationale

The selected synthetic route involves the cyclization of 4-methoxybenzoyl hydrazide using triphosgene. This method is robust, high-yielding, and avoids the use of highly toxic phosgene gas.[5]

Key Reagents and Their Roles:

-

4-Methoxybenzoyl Hydrazide: This is the foundational building block, providing the substituted phenyl ring and the hydrazide functionality necessary for cyclization. It can be readily synthesized from 4-methoxybenzoic acid or its corresponding ester.[6]

-

Triphosgene (Bis(trichloromethyl) carbonate): A crystalline, stable solid, triphosgene serves as a safe and manageable in situ source of phosgene. In the presence of a base, it decomposes to release the phosgene required for the reaction, but in a controlled manner, significantly enhancing operational safety. One mole of triphosgene is equivalent to three moles of phosgene.

-

Triethylamine (TEA): A non-nucleophilic organic base. Its primary role is to catalyze the decomposition of triphosgene and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The reaction proceeds via an intramolecular cyclization mechanism, which is visualized in the diagram below.

Caption: Figure 1: Reaction Mechanism for Oxadiazolone Formation.

The process begins with the reaction of the terminal nitrogen of the hydrazide with phosgene (generated from triphosgene), leading to a reactive acyl isocyanate intermediate after the elimination of two molecules of HCl. This intermediate then undergoes a rapid intramolecular cyclization, where the hydrazide's secondary amine attacks the isocyanate carbonyl group to form the stable five-membered oxadiazolone ring.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methoxybenzoyl hydrazide | ≥98% | Commercial | Store in a desiccator. |

| Triphosgene | ≥98% | Commercial | EXTREME CAUTION . Highly toxic. Handle only in a certified fume hood. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercial | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use a dry, inert solvent. |

| Saturated NaHCO₃ solution | ACS Grade | In-house prep | For quenching the reaction. |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercial | For drying the organic layer. |

| Hexanes | ACS Grade | Commercial | For recrystallization. |

| Ethyl Acetate | ACS Grade | Commercial | For recrystallization. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzoyl hydrazide (1.66 g, 10 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the hydrazide is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reagent Preparation (Perform in Fume Hood):

-

In a separate dry flask, prepare a solution of triphosgene (1.0 g, 3.37 mmol, 0.34 equivalents) in 20 mL of anhydrous DCM.

-

Causality Note: Using a slight excess of the hydrazide relative to the phosgene source ensures complete consumption of the toxic reagent. 0.34 equivalents of triphosgene provide a slight molar excess of phosgene (0.34 * 3 ≈ 1.02 eq).

-

-

Reaction Execution:

-

Slowly add the triphosgene solution to the stirred hydrazide solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.

-

In a separate syringe, draw up triethylamine (3.5 mL, 25 mmol, 2.5 equivalents) and add it dropwise to the reaction mixture concurrently with the triphosgene addition.

-

Expertise Insight: The slow, concurrent addition is critical. It allows for controlled in situ generation of phosgene and immediate neutralization of the HCl byproduct. This prevents the degradation of starting material and minimizes the formation of unwanted side products, such as N,N'-diacylhydrazines.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of DCM.

-

Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a pure, crystalline product.

-

Process Optimization and Validation

The robustness of this synthesis lies in the careful control of key parameters. The following table provides insights based on typical optimization studies for this class of reaction.

| Parameter | Condition | Rationale / Expected Outcome |

| Temperature | 0 °C to RT | Initial cooling to 0 °C controls the initial exothermic reaction. Allowing it to warm to RT ensures the reaction goes to completion. Running at elevated temperatures can lead to side-product formation. |

| Base | 2.5 eq. TEA | A sufficient excess of base is required to drive the reaction forward by neutralizing all generated HCl. Weaker bases may result in incomplete reactions. |

| Solvent | Anhydrous DCM | A dry, non-protic solvent is essential to prevent the hydrolysis of triphosgene and the isocyanate intermediate. |

| Addition Rate | Slow (30 min) | Prevents a rapid build-up of phosgene concentration and ensures a controlled reaction temperature, leading to a cleaner product profile and higher yield. |

Product Characterization

Validation of the final product's structure and purity is non-negotiable. The following are expected analytical results for this compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy protons (~3.8 ppm, singlet, 3H), aromatic protons on the phenyl ring (two doublets, ~7.0 and ~7.8 ppm, 2H each), and a broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (~114-160 ppm), and the two carbonyl carbons of the oxadiazolone ring (~150-165 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3200 cm⁻¹), C=O stretching of the cyclic carbonyl (~1780 cm⁻¹), and C=N stretching (~1620 cm⁻¹). |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 193.06. |

Visualized Experimental Workflow

A streamlined workflow is essential for reproducibility and efficiency in a lab setting.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of 1,3,4-Oxadiazol-2-ones from Hydrazides: Mechanisms, Methodologies, and Practical Applications

Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazol-2-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique physicochemical properties, including its role as a bioisostere for esters and amides, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth exploration of the formation of 1,3,4-oxadiazol-2-ones from hydrazides, focusing on the underlying reaction mechanisms, a comparative analysis of synthetic methodologies, and detailed experimental protocols for researchers and drug development professionals.

Core Reaction Mechanism: From Hydrazide to Heterocycle

The fundamental transformation of a hydrazide to a 1,3,4-oxadiazol-2-one involves the introduction of a carbonyl group and subsequent intramolecular cyclization. The generally accepted mechanism proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on a suitable carbonyl source.

Mechanism with 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent for this transformation. The reaction commences with the activation of the hydrazide by CDI.

-

Formation of the N-Acylimidazole Intermediate: The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of CDI, leading to the displacement of an imidazole molecule and the formation of an N-acylimidazole intermediate.

-

Intramolecular Cyclization: The lone pair of electrons on the oxygen of the hydrazide moiety then attacks the newly formed carbonyl carbon of the acylimidazole. This intramolecular nucleophilic attack results in the formation of a five-membered ring intermediate.

-

Proton Transfer and Elimination: A proton transfer, often facilitated by a mild base such as triethylamine (TEA), followed by the elimination of the second imidazole molecule, leads to the formation of the stable, aromatic 1,3,4-oxadiazol-2-one ring.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Characterization

In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole scaffold is a recurring motif, valued for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The compound 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a member of this privileged class. Its efficacy and safety are inextricably linked to its precise molecular structure and purity. Therefore, its rigorous and unequivocal spectroscopic characterization is not merely a procedural step but the foundational bedrock upon which all subsequent biological and pharmacological investigations are built.

This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this molecule. We will move beyond rote data reporting to explore the causality behind our instrumental choices, the interpretation of the resulting spectra, and the logic that transforms raw data into a validated, trustworthy structural assignment.

I. The Strategic Workflow: A Multi-Technique Approach

The structural elucidation of a novel or synthesized compound is a puzzle solved by assembling complementary pieces of evidence. No single technique is sufficient. Our strategy employs a synergistic workflow, beginning with synthesis and culminating in a holistic spectroscopic profile that confirms identity, structure, and purity.

Caption: A validated workflow for the synthesis and spectroscopic confirmation of the target compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. We utilize both ¹H and ¹³C NMR to map out the complete atomic connectivity.

Expert Insight: Why Solvent Choice Matters

The target molecule possesses an N-H proton on the oxadiazolone ring, which can be acidic and may exchange with protic solvents. Therefore, using an aprotic deuterated solvent like DMSO-d₆ or CDCl₃ is critical.[3] For this analysis, we will select DMSO-d₆ as it is an excellent solvent for many heterocyclic compounds and will ensure the observation of the N-H proton.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a broadband proton-decoupled pulse sequence.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~12.0 - 12.5 | Singlet, broad | 1H | NH | The N-H proton of the oxadiazolone ring is expected to be significantly deshielded due to the adjacent carbonyl group and its acidic nature. Its broadness is typical of exchangeable protons. |

| ~7.85 | Doublet | 2H | Ar-H (ortho to oxadiazole) | These protons are ortho to the electron-withdrawing oxadiazole ring, leading to a downfield shift. They appear as a doublet due to coupling with the meta protons. |

| ~7.10 | Doublet | 2H | Ar-H (ortho to OCH₃) | These protons are ortho to the electron-donating methoxy group, causing an upfield shift relative to the other aromatic protons. They are split into a doublet by the adjacent meta protons. |

| ~3.80 | Singlet | 3H | OCH ₃ | The methyl protons of the methoxy group are in a shielded environment and typically appear as a sharp singlet. |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~161.0 | Ar-C -OCH₃ | The aromatic carbon directly attached to the oxygen is highly deshielded. |

| ~156.5 | C =O | The carbonyl carbon of the oxadiazolone ring is characteristically found in this downfield region.[2] |

| ~154.0 | C -Ar (oxadiazole) | The carbon of the oxadiazole ring attached to the phenyl group.[2] |

| ~128.5 | Ar-C H (ortho to oxadiazole) | Aromatic CH carbons ortho to the substituent. |

| ~118.0 | Ar-C (ipso) | The ipso-carbon of the phenyl ring attached to the oxadiazole is often shifted downfield but can be difficult to observe. |

| ~114.5 | Ar-C H (ortho to OCH₃) | Aromatic CH carbons shielded by the methoxy group. |

| ~55.5 | OC H₃ | The carbon of the methoxy group is found in the typical aliphatic region.[1][2] |

III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the primary tool for confirming the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.

Expert Insight: Choosing the Right Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, confirming the molecular weight of 192.17 g/mol . Electron Impact (EI) is a higher-energy technique that induces predictable fragmentation, offering a "fingerprint" of the molecule's structure.[1] Using both provides a comprehensive analysis.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.[1][3]

-

ESI-MS: Infuse the sample directly into the ESI source in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

EI-MS: Introduce the sample into the EI source (typically at 70 eV) to generate a fragmentation pattern.[1]

Expected Mass Spectrometry Data

| m/z (charge/mass ratio) | Ion | Technique | Interpretation |

| 193.06 | [M+H]⁺ | ESI (+) | Confirms the molecular weight (C₉H₈N₂O₃ = 192.05). |

| 191.04 | [M-H]⁻ | ESI (-) | Confirms the molecular weight and indicates the presence of an acidic proton (N-H). |

| 192 | [M]⁺˙ | EI | Molecular ion peak. |

| 135 | [C₈H₇O₂]⁺ | EI | Key fragment corresponding to the 4-methoxybenzoyl cation, formed by the characteristic cleavage of the oxadiazole ring. |

| 107 | [C₇H₇O]⁺ | EI | Loss of CO from the 4-methoxybenzoyl fragment. |

| 77 | [C₆H₅]⁺ | EI | Phenyl cation resulting from further fragmentation. |

Predicted Fragmentation Pathway (EI-MS)

The fragmentation is initiated by the ionization of the molecule. The most logical fragmentation pathway involves the cleavage of the fragile N-N and C-O bonds within the 1,3,4-oxadiazole ring, a common pattern for this heterocyclic system.[4]

Caption: Predicted major fragmentation pathway for this compound under EI conditions.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Signature

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a unique signature.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| ~3200-3100 | N-H Stretch | Amide (in ring) | A moderately strong, somewhat broad peak characteristic of the N-H bond in the lactam-like oxadiazolone ring. |

| ~3050 | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |

| ~2950, 2850 | C-H Stretch | Aliphatic (CH₃) | Asymmetric and symmetric stretching of the methoxy group C-H bonds. |

| ~1760 | C=O Stretch | Carbonyl (Lactam) | A very strong and sharp absorption due to the carbonyl group within the five-membered ring. Its high frequency is typical for strained ring systems. |

| ~1610 | C=N Stretch | Oxadiazole Ring | A key stretching vibration confirming the presence of the C=N double bond within the heterocyclic core.[5] |

| ~1520, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| ~1250 | C-O-C Stretch | Aryl-ether (asymmetric) | The strong asymmetric stretch of the aryl-O-CH₃ ether linkage.[1] |

| ~1170 | C-O-C Stretch | Ring Ether | Stretching vibration associated with the C-O-C linkage within the oxadiazole ring.[5] |

V. Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transition Profile

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is dictated by its conjugated system.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette.[1]

-

Blanking: Use a cuvette containing only the solvent to zero the spectrophotometer.

-

Measurement: Scan the sample across the UV-Vis range (typically 200-800 nm) to find the wavelength of maximum absorbance (λ_max).

Expected UV-Vis Data

| λ_max (nm) | Solvent | Electronic Transition | Rationale & Causality |

| ~280-300 | Methanol | π → π* | This strong absorption is expected due to the extended conjugated system involving the methoxyphenyl group and the 1,3,4-oxadiazole ring.[6] |

VI. Conclusion: A Self-Validating Spectroscopic Profile

The structural assignment of this compound is confirmed through the convergence of multiple, independent spectroscopic techniques. The NMR data establishes the precise carbon-hydrogen framework and connectivity. Mass spectrometry validates the molecular formula and reveals a fragmentation pattern consistent with the proposed structure. FT-IR confirms the presence of all key functional groups, particularly the critical N-H and C=O of the oxadiazolone ring. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system. Together, these data points form a self-validating system, providing the high degree of confidence required for advancing this compound in research and development pipelines.

References

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available from: [Link]

-

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available from: [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Institutes of Health (NIH). Available from: [Link]

-

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available from: [Link]

-

Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica. Available from: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available from: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available from: [Link]

-

5-Furan-2yl[1][2][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available from: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Wiley Online Library. Available from: [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

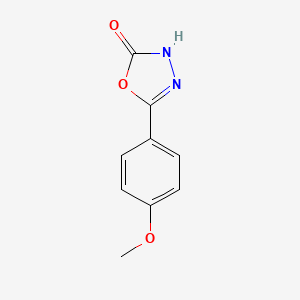

A Deep Dive into the NMR Structural Elucidation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Pivotal Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2][3][4][5] Its unparalleled ability to provide detailed atomic-level structural information makes it an indispensable tool for the unambiguous characterization of novel chemical entities.[3][5] For researchers and scientists in the pharmaceutical industry, a profound understanding of NMR spectral interpretation is not merely an academic exercise but a critical component in the journey from hit identification to lead optimization and beyond.[2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[6][7][8][9]

This document is designed to be a practical and comprehensive resource, moving beyond a simple recitation of data to explain the why behind the spectral features. By grounding the analysis in the fundamental principles of NMR and leveraging data from closely related structures, we will construct a complete spectral assignment for our target molecule.

The Subject of Our Analysis: this compound

The molecule at the heart of this guide, this compound, possesses a number of interesting structural features that are amenable to NMR analysis. The presence of a substituted aromatic ring, a methoxy group, and a five-membered heterocyclic ring with a carbonyl group and an NH proton provides a rich tapestry of signals in both the proton and carbon NMR spectra.

}

Molecular structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of the protons within a molecule. For this compound, we anticipate signals corresponding to the aromatic protons, the methoxy protons, and the NH proton of the oxadiazolone ring. The expected chemical shifts are influenced by factors such as electronegativity, aromaticity, and through-space or through-bond coupling effects.[10][11][12]

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~12.0 | Singlet (broad) | 1H | NH |

| 2 | ~7.8 | Doublet | 2H | H-2', H-6' |

| 3 | ~7.1 | Doublet | 2H | H-3', H-5' |

| 4 | ~3.8 | Singlet | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

The NH Proton: The proton attached to the nitrogen of the oxadiazolone ring is expected to be significantly deshielded due to the adjacent electron-withdrawing carbonyl group and the overall electron-deficient nature of the heterocyclic ring. Its signal is predicted to appear as a broad singlet at a very downfield chemical shift, around 12.0 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

-

The Aromatic Protons: The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the spectrum. The protons ortho to the oxadiazole ring (H-2' and H-6') are deshielded by the electron-withdrawing nature of the heterocyclic system and are expected to resonate as a doublet around 7.8 ppm. The protons meta to the oxadiazole ring (H-3' and H-5') are shielded by the electron-donating methoxy group and will appear as a doublet at a more upfield position, around 7.1 ppm.

-

The Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are therefore expected to produce a sharp singlet. Their chemical shift, anticipated around 3.8 ppm, is characteristic for a methoxy group attached to an aromatic ring.

}

Proton assignments for this compound.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of chemically non-equivalent carbon atoms and their respective electronic environments. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon atom.[12][13]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~162.0 | C-4' |

| 2 | ~158.0 | C-5 |

| 3 | ~155.0 | C-2 |

| 4 | ~129.0 | C-2', C-6' |

| 5 | ~115.0 | C-3', C-5' |

| 6 | ~114.0 | C-1' |

| 7 | ~56.0 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The Heterocyclic Carbons: The two carbon atoms of the 1,3,4-oxadiazol-2(3H)-one ring are expected to be significantly deshielded. The carbonyl carbon (C-2) will likely appear around 155.0 ppm, while the carbon atom attached to the aromatic ring (C-5) is predicted to be at a slightly more downfield position, around 158.0 ppm. This is consistent with data from similar 1,3,4-oxadiazole derivatives.[14][15]

-

The Aromatic Carbons: The aromatic region will display four distinct signals for the six carbon atoms of the 4-methoxyphenyl ring due to symmetry. The carbon atom bearing the methoxy group (C-4') is expected to be the most deshielded aromatic carbon, with a predicted chemical shift of approximately 162.0 ppm. The carbons ortho to the oxadiazole ring (C-2' and C-6') will resonate around 129.0 ppm. The carbons meta to the oxadiazole ring (C-3' and C-5') are anticipated at a more upfield position, around 115.0 ppm, due to the shielding effect of the methoxy group. The quaternary carbon attached to the oxadiazole ring (C-1') is predicted to have a chemical shift around 114.0 ppm.

-

The Methoxy Carbon: The carbon of the methoxy group is expected to appear in the aliphatic region of the spectrum, with a characteristic chemical shift of approximately 56.0 ppm. The conformation of the methoxy group relative to the aromatic ring can influence this chemical shift.[16]

}

Carbon assignments for this compound.

Experimental Protocol: A Guide to Data Acquisition

The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals, which should not overlap with the analyte signals.[17]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. ¹H NMR Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Use a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

4. ¹³C NMR Data Acquisition:

-

Set a wider spectral width to cover the entire range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of ¹³C and its longer relaxation times.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

}

Experimental workflow for NMR analysis.

Conclusion: The Power of Predictive and Confirmatory Analysis

This technical guide has provided a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By combining foundational NMR principles with data from analogous structures, we have constructed a detailed and logical assignment of all proton and carbon signals. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers in drug discovery and development, aiding in the rapid and accurate structural elucidation of novel heterocyclic compounds. The ability to both predict and experimentally confirm molecular structures with a high degree of confidence is a testament to the enduring power and versatility of NMR spectroscopy in the chemical sciences.

References

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Vertex AI Search.

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- Application of NMR in drug discovery. researchmap.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.

- The NMR interpretations of some heterocyclic compounds which are...

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- 1H NMR spectrum of compound 4.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.

- NMR - Interpret

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic N

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- 13C NMR Chemical Shift.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

- Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)

- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives.

- Table of Contents. The Royal Society of Chemistry.

- 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole - Optional[1H NMR] - Spectrum. SpectraBase.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchmap.jp [researchmap.jp]

- 5. azooptics.com [azooptics.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. emerypharma.com [emerypharma.com]

- 12. azooptics.com [azooptics.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Discovery and Synthesis of Novel 5-Aryl-1,3,4-Oxadiazol-2(3H)-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for amides and esters have made it a cornerstone in the design of novel therapeutic agents.[3] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7][8] This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing these valuable derivatives, focusing on the underlying chemical principles, experimental causality, and practical, self-validating protocols. We will dissect key methodologies, from classical cyclodehydration reactions to modern one-pot syntheses, offering field-proven insights for researchers aiming to innovate within this chemical space.

The Strategic Importance of the 1,3,4-Oxadiazol-2(3H)-one Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[5][9] The 2-oxo (or tautomeric 2-hydroxy) substitution, combined with a 5-aryl group, creates a planar, aromatic, and electron-rich system that is highly effective at engaging with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.[3] Its metabolic stability and favorable pharmacokinetic profile further enhance its appeal in drug design.[10] The aryl substituent at the 5-position serves as a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target.[1]

Core Synthetic Strategies and Mechanistic Rationale

The construction of the 5-aryl-1,3,4-oxadiazol-2(3H)-one ring system is typically achieved through the formation of two key bonds: a C-N bond and a C-O bond in a cyclization step. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Below is a high-level overview of the primary synthetic pathways.

Caption: High-level overview of major synthetic workflows.

Strategy A: Cyclization of Aryl Acid Hydrazides with a C1 Carbonyl Source

This is arguably the most direct and widely employed strategy. It involves treating a pre-formed aryl acid hydrazide with a reagent that can provide the carbonyl carbon of the oxadiazolone ring.

Causality and Expertise: The key to this method is the nucleophilicity of the hydrazide nitrogens. The terminal nitrogen attacks the electrophilic C1 source, followed by an intramolecular cyclization and elimination reaction to form the stable heterocyclic ring.

-

Using Carbon Dioxide (CO₂): This approach represents a green and sustainable method where CO₂ acts as an inexpensive, non-toxic C1 synthon.[11][12] The reaction is typically performed under basic conditions, which activates the hydrazide and facilitates the nucleophilic attack on CO₂.[11]

-

Using 1,1'-Carbonyldiimidazole (CDI): CDI is a highly effective and safe alternative to hazardous reagents like phosgene. It serves a dual purpose: it activates the hydrazide and provides the carbonyl group in a single, efficient step.[13]

Strategy B: One-Pot Synthesis from Carboxylic Acids and Hydrazines

Modern synthetic chemistry prioritizes efficiency and atom economy, making one-pot procedures highly desirable. This strategy combines the formation of the hydrazide intermediate and its subsequent cyclization into a single operation without isolating intermediates.

Causality and Expertise: The success of this one-pot method hinges on the sequential and controlled activation of the reactants. An activating agent, such as CDI, first converts the carboxylic acid into a highly reactive acylimidazole. This intermediate is then attacked by the hydrazine to form the aryl acid hydrazide in situ. A second equivalent of the activating agent then facilitates the cyclization to the final product.[13] This avoids a separate synthesis and purification step for the hydrazide, saving time and resources.

Caption: Proposed mechanism for the CDI-mediated one-pot synthesis.[13]

Strategy C: Oxidative Cyclization of Hydrazone Derivatives

This method involves the initial condensation of an aryl acid hydrazide with an aldehyde to form a hydrazone intermediate. This intermediate is then subjected to an oxidative cyclization to forge the oxadiazole ring.

Causality and Expertise: The driving force is the oxidation of the hydrazone C-N bond. Reagents like bromine in acetic acid or hypervalent iodine compounds are commonly used.[14][15] The oxidant facilitates the removal of two protons and two electrons, promoting an electrocyclization reaction where the hydrazone's carbonyl oxygen attacks the imine carbon, leading to the stable 1,3,4-oxadiazole core.[14] This method is particularly useful for introducing diversity at the N3 position if a substituted hydrazine is used initially.

Validated Experimental Protocols

The following protocols are presented as robust, self-validating systems. Adherence to reaction monitoring (e.g., TLC), proper work-up, and thorough characterization are critical for ensuring the integrity of the final compounds.

Protocol 1: One-Pot Synthesis via CDI Activation[13]

This protocol details the synthesis of 5-phenyl-3-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.0 eq.), 4-chlorophenylhydrazine (1.0 eq.), and anhydrous solvent (e.g., acetonitrile or THF).

-

Reagent Addition: Add triethylamine (TEA, 2.5 eq.) to the stirred suspension. This base is crucial for neutralizing acidic byproducts and facilitating the reaction.

-

Activation & Cyclization: Add 1,1'-carbonyldiimidazole (CDI, 2.2 eq.) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, quench the reaction by adding distilled water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Cyclization of an Aryl Hydrazide using CO₂[11]

This protocol details the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-methoxybenzohydrazide (1.0 eq.) in a suitable solvent like ethanol in a three-necked round-bottom flask.

-

Base Addition: Add a strong base, such as powdered sodium hydroxide (NaOH, 1.2 eq.), to the solution and stir to form the corresponding hydrazide salt.

-

Carbon Dioxide Insertion: Bubble dry carbon dioxide (CO₂) gas through the stirred solution at room temperature. The CO₂ acts as the electrophile.

-

Reaction Conditions: Continue stirring and bubbling CO₂ for 6-12 hours. Monitor the reaction by TLC.

-

Work-up and Acidification: Once the reaction is complete, filter the mixture to remove any inorganic salts. Carefully acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This step protonates the intermediate and induces the final cyclization and precipitation of the product.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the final product. Recrystallization can be performed if further purification is needed.

Data Presentation: Synthesis and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic methods is standard practice.[14]

Table 1: Comparison of Primary Synthetic Routes

| Synthetic Strategy | Key Reagents | Typical Yields | Advantages | Considerations |

| One-Pot CDI Method | Carboxylic Acid, Hydrazine, CDI, TEA | 40-98%[13] | High efficiency, operational simplicity, avoids isolating hydrazide intermediate. | Requires anhydrous conditions; CDI is moisture-sensitive. |

| CO₂ Cyclization | Acid Hydrazide, Base (NaOH), CO₂ | High Yields[11] | Green, inexpensive C1 source, mild conditions. | May require longer reaction times; efficiency can depend on CO₂ delivery. |

| Oxidative Cyclization | Acid Hydrazide, Aldehyde, Oxidant (e.g., Br₂) | Good to Excellent | Modular, allows for diverse substitutions from various aldehydes. | Requires handling of potentially hazardous oxidants; may generate stoichiometric waste. |

Table 2: Representative Spectroscopic Data for a 5-Aryl-1,3,4-oxadiazol-2(3H)-one Derivative[3][14]

| Technique | Characteristic Signal / Peak | Interpretation |

| FT-IR (cm⁻¹) | ~3200-3000 (N-H), ~1780-1760 (C=O), ~1610 (C=N) | Presence of the N-H bond (if unsubstituted at N3), the key oxadiazolone carbonyl, and the endocyclic C=N bond. |

| ¹H NMR (ppm) | 10.0-12.0 (br s, 1H), 7.5-8.2 (m, Ar-H) | Signal for the N-H proton (disappears on D₂O exchange); signals for aromatic protons on the 5-aryl ring. |

| ¹³C NMR (ppm) | ~155-160 (C=O), ~160-165 (C5), ~120-140 (Ar-C) | Resonances for the carbonyl carbon (C2), the C5 carbon attached to the aryl group, and the aromatic carbons. |

| Mass Spec (MS) | [M]+ or [M+H]+ | Confirms the molecular weight of the synthesized compound. |

Conclusion and Future Outlook

The 5-aryl-1,3,4-oxadiazol-2(3H)-one framework remains a highly fertile ground for the discovery of new chemical entities with significant therapeutic potential. The synthetic methodologies outlined in this guide, from established cyclodehydration reactions to efficient one-pot strategies, provide a robust toolkit for medicinal chemists.[5][15] The causality-driven approach to selecting reagents and conditions—understanding why a particular base, activating agent, or C1 source is used—is paramount for troubleshooting and innovation. Future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, expanding the chemical diversity through novel substitution patterns, and applying these compounds to a wider range of biological targets.[8][16] The continued exploration of this privileged scaffold promises to yield the next generation of drug candidates for treating a multitude of human diseases.

References

- Ramesh A, Jat RK, Arunkumar R. Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences & Pharma Research. 2024; 10(1):26-34.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Pathak S, Sharma S, Pathak V, Prasad M. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. 2020; 8(4):50-61.

- One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry.

-

synthesis of 5-substituted-3H-[4][14][17]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate.

- One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry. RSC Publishing.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)

- A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities.

- Transannular Diels-Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues. PubMed Central.

- Pathak S, Sharma S, Pathak V, Prasad M. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research. 2020; 8(4):50-61.

- Sharma R. Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. 2015.

- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. 2019; 53(2s):s44-s60.

- Pathak S, Sharma S, Pathak V, Prasad M. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research. 2020; 8(4):50-61.

- Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. [Source Not Available]. 2009.

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.

- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. 2022; 27(6):1995.

- Sharma R, Kumar N, Yaday R. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. 2015.

- PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry.

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Source Not Available]. 2022.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. Taylor & Francis.

- Luczynski M, Kudelko A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022; 27(20):7086.

- Scheme 1. Synthesis of 1, 2, 4-oxadiazoles 3 via 1.3-dipolar cycloaddition.

Sources

- 1. rroij.com [rroij.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmspr.in [ijmspr.in]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. jusst.org [jusst.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Preamble: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. This five-membered heterocycle is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[2][3] The subject of this guide, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, represents a synthetically accessible and promising scaffold. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for unlocking its therapeutic potential, guiding formulation development, and predicting its behavior in complex biological systems. This document provides an in-depth analysis of these core characteristics, grounded in established analytical methodologies.

Molecular Identity and Synthetic Strategy

The structural foundation of the target compound consists of a central 1,3,4-oxadiazol-2-one ring system, with a 4-methoxyphenyl substituent at the 5-position. This arrangement dictates the molecule's electronic and steric properties, which in turn govern its interactions and overall physicochemical profile.

General Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature.[4][5] A common and robust route to the 1,3,4-oxadiazol-2(3H)-one core involves the cyclization of a corresponding acylhydrazide or semicarbazide derivative. A plausible synthetic approach for this compound begins with 4-methoxybenzohydrazide, which can be reacted with a carbonylating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to facilitate the ring closure.

Caption: A generalized workflow for the synthesis of the target compound.

Core Physicochemical Properties: Measurement and Significance

A thorough understanding of a compound's physicochemical profile is paramount for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following sections detail the key parameters for this compound and the standard protocols for their determination.

Molecular Formula and Weight

These fundamental properties are the first step in characterization, confirmed by high-resolution mass spectrometry.

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

Melting Point (Tm)

The melting point is a crucial indicator of a crystalline solid's purity and lattice energy. A sharp melting range suggests high purity.

-

Significance: Influences manufacturing processes (e.g., drying, milling) and provides a baseline for solid-state characterization.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan and crimp with a lid.

-

Thermal Program: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature or the peak maximum of the melting endotherm observed in the thermogram.

-

Aqueous Solubility

Solubility is a critical determinant of bioavailability. Poor aqueous solubility is a major hurdle in drug development.

-

Significance: Directly impacts dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.

-

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-binding filter).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key predictor of membrane permeability and overall ADME profile.

-

Significance: A LogP value between 1 and 3 is often considered optimal for oral drug absorption, balancing solubility with membrane permeability.

-

Experimental Protocol: HPLC-Based LogP Determination

-

System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[6]

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R_).

-

Sample Analysis: Inject the test compound and determine its retention time under the same conditions.

-

Calculation: The capacity factor (k) is calculated for each compound: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time. A linear regression of log(k) versus the known LogP values of the standards is plotted. The LogP of the test compound is then interpolated from this calibration curve using its measured log(k).

-

Acidity Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The 1,3,4-oxadiazol-2(3H)-one structure contains an acidic N-H proton.

-

Significance: The ionization state of a molecule at physiological pH (approx. 7.4) profoundly affects its solubility, permeability, and ability to bind to its biological target.

-

Experimental Protocol: UV-Metric Titration

-

Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol) and dilute it into a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectroscopic Measurement: Record the full UV-Vis spectrum for each solution. The absorbance at one or more wavelengths will change as the ionization state of the molecule changes with pH.

-

Data Analysis: Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

-

Comprehensive Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of this compound is non-negotiable. A multi-technique approach is required for a self-validating and trustworthy characterization.

Caption: A standard workflow for the analytical characterization of the title compound.

Spectroscopic and Chromatographic Data

-

¹H and ¹³C NMR Spectroscopy: Provides the most definitive information for structural elucidation. Aromatic protons on the methoxyphenyl ring are expected in the downfield region (δ 7-9 ppm), while the methoxy protons will appear as a singlet in the upfield region (around δ 3.8-4.0 ppm). The carbon signals for the oxadiazole ring are highly characteristic and typically resonate around δ 160-165 ppm.[6]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for 1,3,4-oxadiazole derivatives include C=N stretching (1610-1650 cm⁻¹) and in-ring C-O-C stretching (1000-1300 cm⁻¹).[6] The C=O of the oxadiazolone ring and the N-H bond will also show distinct signals.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for purity determination. A C18 column with a mobile phase of water and acetonitrile (or methanol) is commonly employed.[6] Purity is assessed by integrating the peak area of the main component relative to the total peak area at a suitable UV wavelength.

Data Summary and Application Scientist's Insights

The collective physicochemical data provides a holistic view of the molecule's drug-like potential.

| Property | Parameter | Typical Value / Method | Significance in Drug Development |

| Identity | Molecular Formula | C₉H₈N₂O₃ | Fundamental for all calculations and registration. |

| Molecular Weight | 192.17 g/mol | Influences diffusion and permeability (Lipinski's Rule). | |

| Purity | Melting Point | Determined by DSC | Indicator of purity and solid-state stability. |

| Chromatographic Purity | >95% (by HPLC) | Essential for accurate biological and safety testing. | |

| Solubility | Aqueous Solubility | Shake-Flask Method | Critical for bioavailability and formulation options. |

| Permeability | Lipophilicity (LogP) | HPLC-based or Shake-Flask | Predicts membrane permeability and ADME properties. |

| Ionization | Acidity (pKa) | UV-Metric Titration | Governs solubility and receptor interactions at physiological pH. |

| Stability | Chemical Stability | HPLC analysis in various pH buffers | Determines shelf-life and compatibility with formulation excipients. |

Application Scientist's Insight: The presence of the methoxy group on the phenyl ring can subtly influence the electronic properties and lipophilicity compared to an unsubstituted analog. The oxadiazolone core provides hydrogen bond donor (N-H) and acceptor (C=O, ring oxygen) sites, which are crucial for target engagement and can also influence solubility. The predicted acidic nature of the N-H proton suggests that solubility may increase at pH values above its pKa. A comprehensive analysis of these interconnected properties is essential for designing effective preclinical studies and developing a viable drug product.

Conclusion

This compound is a compound of significant interest, built upon a privileged scaffold in medicinal chemistry. Its physicochemical properties—solubility, lipophilicity, and stability—are intrinsically linked to its potential therapeutic efficacy. The systematic application of the analytical protocols described in this guide enables researchers to build a robust and reliable data package. This foundational knowledge is indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, accelerating the transition of promising molecules from the laboratory to clinical evaluation.

References

- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. Benchchem.

- N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide. EvitaChem.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. PubChem, National Institutes of Health.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem, National Institutes of Health.

- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, Royal Society of Chemistry.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central, National Institutes of Health.

- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.

- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org.

- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. ResearchGate.

- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol.

- oxadiazole 1,3,4-oxadiazole is thermally stable and exists in two... ResearchGate.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid AldrichCPR. Sigma-Aldrich.

- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed, National Institutes of Health.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.

- 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one. ChemicalBook.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate.

- 5-(4-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one. Sigma-Aldrich.

- 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. PubChemLite.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.

- 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

initial biological screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

An In-Depth Technical Guide to the Initial Biological Screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Foreword: The Scientific Imperative for Novel Compound Screening

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. The 1,3,4-oxadiazole core is a well-established pharmacophore, a privileged structure in medicinal chemistry renowned for its metabolic stability and broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide focuses on a specific derivative, this compound, outlining a comprehensive and scientifically rigorous strategy for its initial biological evaluation. Our approach is not a rigid checklist but a dynamic, tiered screening cascade designed to efficiently uncover the therapeutic promise of this molecule.

The Compound in Focus: this compound

The subject of our investigation is a molecule integrating the 1,3,4-oxadiazol-2(3H)-one core with a 4-methoxyphenyl (anisyl) substituent. The oxadiazolone ring acts as a bioisostere for esters and amides, potentially enhancing pharmacokinetic properties.[1] The methoxyphenyl group is a common feature in many biologically active compounds, influencing properties like lipophilicity and receptor interaction. Before commencing any biological screening, it is imperative to confirm the compound's identity and purity through standard analytical techniques such as NMR, mass spectrometry, and HPLC.

A Tiered Approach to Biological Screening: From Broad Activity to Mechanistic Insight

A logical and resource-efficient screening strategy begins with broad, high-throughput assays to identify any significant biological activity.[5] Positive "hits" from this primary screen then justify progression to more specific, resource-intensive secondary and tertiary assays to elucidate the mechanism of action. This tiered approach ensures that research efforts are focused on the most promising avenues.

Below is a DOT script visualizing the proposed tiered screening workflow.

Caption: Tiered screening cascade for this compound.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to detect a broad range of biological activities. The selection of these assays is based on the well-documented potential of the 1,3,4-oxadiazole scaffold.[3][6][7]

In Vitro Anticancer Cytotoxicity Screening

Rationale: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][8] The mechanism often involves the inhibition of critical enzymes like kinases, topoisomerases, or tubulin polymerization.[9][10][11] Therefore, a primary screen against a panel of human cancer cell lines is a logical first step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency.[12]

-

Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Representative Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | 12.5 |

| This compound | A549 | 25.8 |

| This compound | HCT-116 | 18.2 |

| This compound | HEK293 | > 100 |

| Doxorubicin (Positive Control) | MCF-7 | 0.8 |

Antimicrobial Susceptibility Testing

Rationale: The oxadiazole nucleus is present in several antimicrobial agents.[13][14] Its derivatives have shown activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Representative Data Presentation:

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| This compound | 16 | > 128 | 32 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | 4 |

In Vitro Anti-inflammatory Screening

Rationale: Oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade or by preventing protein denaturation.[7][16][17]

Experimental Protocol: Inhibition of Albumin Denaturation

This simple in vitro assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[17]

-

Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% aqueous bovine serum albumin (BSA) solution and 0.05 mL of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL).

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

-